rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3

CAS No.: 1346602-72-9

Cat. No.: VC2866297

Molecular Formula: C25H35NO3

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346602-72-9 |

|---|---|

| Molecular Formula | C25H35NO3 |

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-(trideuteriomethyl)amino]ethyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3/i1D3 |

| Standard InChI Key | CJLLEDVZZJHJST-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

| SMILES | CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

Introduction

Chemical Identity and Physical Properties

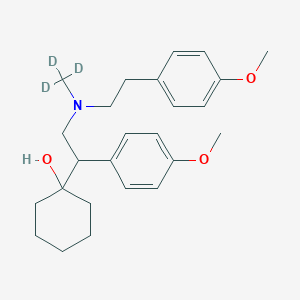

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is characterized by specific chemical and physical properties that define its structure and behavior. The compound is classified as a racemic mixture, as indicated by the "rac" prefix, suggesting equal proportions of left and right-handed enantiomers.

The chemical identity of the compound is defined by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 1346602-72-9 |

| Molecular Formula | C25H32D3NO3 |

| Molecular Weight | 400.57 g/mol |

| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-{2-(4-methoxyphenyl)ethylamino}ethyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3/i1D3 |

| Standard InChIKey | CJLLEDVZZJHJST-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

| Physical Appearance | White to off-white solid powder |

| Storage Conditions | -20°C, dry, dark conditions |

| Shelf Life | ≥12 months if stored properly |

The compound features a cyclohexanol core with two 4-methoxyphenyl groups connected through a nitrogen-containing chain. The key structural feature is the trideuteriomethyl group attached to the nitrogen atom, where three hydrogen atoms have been replaced with deuterium atoms .

Relationship to Venlafaxine and Pharmaceutical Significance

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 is structurally related to Venlafaxine, a widely prescribed antidepressant classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The relationship between these compounds is significant in the pharmaceutical context.

Deuteration and Its Significance in Pharmaceutical Research

The incorporation of deuterium atoms in rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 represents a strategic chemical modification with significant implications for research applications. Deuteration involves replacing hydrogen atoms (¹H) with deuterium atoms (²H or D), which are isotopes of hydrogen containing one proton and one neutron.

Deuteration provides several advantages in pharmaceutical research:

"Deuteration is an effective tool for the enhancement of drug's metabolic profile. Selective replacement of hydrogen with deuterium leads to increased bond strength" . This increased bond strength results from the kinetic isotope effect, where C-D bonds are more stable than C-H bonds due to the higher reduced mass of the deuterium atom.

The practical implications of deuteration include:

-

Enhanced metabolic stability: The stronger C-D bonds are more resistant to enzymatic cleavage, potentially slowing down metabolism.

-

Improved pharmacokinetic properties: Deuteration can "affect the pharmacokinetic and metabolic profiles of drugs" by "decreasing systemic clearance and in turn prolongs the half-life" .

-

Analytical advantages: "Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process" . The deuterium label provides a unique mass signature that can be exploited in mass spectrometry analyses.

In the specific case of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3, the deuteration "enhances its utility in scientific research, particularly in analytical chemistry and pharmacokinetic studies". The strategic placement of three deuterium atoms on the methyl group attached to the nitrogen atom creates a distinctive molecular entity that can be precisely tracked in complex biological matrices.

Analytical Applications and Detection Methods

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 serves critical functions in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying Venlafaxine and its related compounds.

The primary analytical techniques employed for detecting and quantifying this compound include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. According to research, LC-MS/MS methods have been developed "for simultaneous quantification of Venlafaxine and its five metabolites in rat plasma, which aids in pharmacokinetic studies and understanding the in vivo pharmacodynamic profile of Venlafaxine". The deuterium label provides a distinct mass signature that enhances detection specificity.

-

High-Performance Liquid Chromatography (HPLC): This technique is used for purity assessment of the compound, with standards typically specifying a purity of ">95% (HPLC)" .

In these analytical applications, the compound often serves as an internal standard or reference standard. The deuterium labeling is particularly valuable as it allows for distinction from non-deuterated analogues while maintaining similar chromatographic behavior, making it ideal for quantitative analyses.

Research indicates that LC-MS/MS methods for detecting Venlafaxine and its metabolites, including N-Desmethyl derivatives, can achieve limits of quantification (LOQ) around 20 ng/g for desmethylvenlafaxine . These analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

Comparison with Related Compounds

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 belongs to a family of compounds related to Venlafaxine, each with distinct structural features and applications. Understanding the relationships between these compounds provides context for the specific role of this deuterated analogue.

Several related compounds include:

-

rac N-Desmethyl Venlafaxine-d3 (CAS: 1189980-40-2): A simpler deuterated metabolite with molecular formula C16H22D3NO2 and molecular weight of 266.39 g/mol. This compound lacks the additional 4-methoxyphenethyl group present in rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3 .

-

rac N,O-Didesmethyl Venlafaxine-d3 (CAS: 1189468-67-4): A deuterated metabolite with molecular formula C15H20D3NO2 and molecular weight of 252.37 g/mol. This compound has undergone demethylation at both the N and O positions .

-

D,L-O-Desmethyl Venlafaxine-d6: A deuterated metabolite with six deuterium atoms, showing demethylation at the O position .

The structural differences between these compounds reflect different metabolic pathways of Venlafaxine, with demethylation occurring at various positions. The deuterium labeling in each compound serves similar analytical purposes but targets different metabolites or impurities.

Comparative analysis of these compounds helps researchers understand the metabolic fate of Venlafaxine and develop comprehensive analytical methods for detecting and quantifying all relevant metabolites and impurities in pharmaceutical formulations and biological samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume